molecular formula C10H20N2O2 B1613325 Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate CAS No. 792970-55-9

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Cat. No. B1613325
CAS RN: 792970-55-9
M. Wt: 200.28 g/mol
InChI Key: CANUZUCMZXFLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is used as a reagent in the preparation of azetidine and piperidine carbamates .


Physical And Chemical Properties Analysis

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate has a density of 1.0±0.1 g/cm3, a boiling point of 249.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.5±25.4 °C . The compound has a molar refractivity of 51.0±0.4 cm3 and a molar volume of 177.6±5.0 cm3 .

Scientific Research Applications

Amide-Linked Ribonucleoside Dimers

Research has demonstrated the utility of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate in the synthesis of amide-linked ribonucleoside dimers, highlighting its role in the advancement of nucleoside analogues. This application is significant for the development of novel therapeutic agents, particularly in the context of antiviral and anticancer drugs (Peterson et al., 1999).

Azetidine-2-carboxylic Acid Derivatives

The compound's involvement in the synthesis of azetidine-2-carboxylic acid derivatives is noted, with these derivatives playing a crucial role in the development of optically active molecules. Such molecules have applications in the synthesis of pharmaceuticals and agrochemicals, showcasing the versatility of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate in enabling stereochemical complexity in drug design (Tayama et al., 2018).

Role in Synthesis of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, is facilitated by tert-butyl 3-(dimethylamino)azetidine-1-carboxylate. This application underscores the compound's utility in creating novel chemical entities that can explore chemical spaces not accessible by traditional piperidine systems, offering new avenues for drug discovery and material science (Meyers et al., 2009).

Development of Protected Amines

The compound is also instrumental in the development of protected amines through a mild and efficient one-pot Curtius rearrangement. This methodology provides a straightforward route to tert-butyl carbamates, which are essential intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules, further highlighting the compound's significant role in organic synthesis (Lebel & Leogane, 2005).

Facilitation of Azetidine and Aziridine Chemistry

The compound's role extends to the facilitation of azetidine and aziridine chemistry, particularly in the synthesis and ring opening of N-unfunctionalised aziridines. This application is crucial for generating a plethora of synthetic building blocks, offering selective pathways to complex molecules and enhancing the toolkit available for medicinal chemistry and drug development (Armstrong & Ferguson, 2012).

properties

IUPAC Name

tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)11(4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANUZUCMZXFLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630982
Record name tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

CAS RN

792970-55-9
Record name tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding a 2 M solution of dimethylamine in tetrahydrofuran (21.9 ml), acetic acid (1.73 ml) and 10% palladium-carbon (2.15 g) to a solution of 1-Boc-azetidin-3-one (3.45 g) in methanol (175 ml), the mixture was stirred for 14 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate. The combined organic layers were dried over anhydrous sodium sulfate. This was followed by concentration to provide the title compound (4.07 g, 101%) as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
21.9 mL
Type
solvent
Reaction Step One
Quantity
1.73 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2.15 g
Type
catalyst
Reaction Step One
Yield
101%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 3-iodoazetidine-1-carboxylate (EP 1176147, prep 18) (5 g, 17.6 mmol) and dimethylamine (27 mL, 33% in ethanol, 176 mmol) was heated to 80° C. for 28 hours in a sealed vessel. The cooled mixture was evaporated in vacuo and the residue pre-adsorbed onto silica gel. This was then purified by column chromatography on silica gel using ethyl acetate:hexane (50:50) as eluant to afford the title compound as a yellow oil, 1.07 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N,N-dimethylazetidin-3-amine (Intermediate 28, 100 g, 1.0 mol) and triethylamine (487 mL, 3.5 mol) in CH2Cl2 (500 mL) was added tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate (326 g, 1.5 mol) at 0° C. The mixture was then stirred at r.t. for 5 h. The mixture was then washed with water (4×500 mL) and the organic solution were dried (Na2SO4) and concentrated in vacuo. Purification by FCC gave the title compound (62 g, 31%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
487 mL
Type
reactant
Reaction Step One
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods V

Procedure details

To a solution of 1-Boc-azetidin-3-one (3.45 g) in methanol (175 ml) were added a 2M solution of dimethylamine in tetrahydrofuran (21.9 ml), acetic acid (1.73 ml), 10% palladium on carbon (2.15 g), followed by stirring at room temperature under a hydrogen atmosphere for 14 hr. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The combined organic layer was dried over anhydrous sodium sulfate, which was concentrated to provide the titled compound as a colorless oil (4.07 g, 101%).
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
21.9 mL
Type
solvent
Reaction Step One
Quantity
1.73 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Yield
101%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.